2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-Pyrrolidin-1-ylbenzenesulfonyl chloride. It is characterized by the presence of a pyrrolidine ring attached to a benzene sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyrrolidine+Benzene sulfonyl chloride→2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzenesulfonamide
- 2-(Pyrrolidin-1-yl)benzenesulfonic acid
- 2-(Pyrrolidin-1-yl)benzenesulfonyl fluoride
Uniqueness
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and suitable for various chemical modifications. This reactivity distinguishes it from similar compounds that may have different functional groups.
Properties
Molecular Formula |
C10H12ClNO2S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
VBRMXTUHAJGRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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